molecular formula C12H17NO2 B13005297 Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

Cat. No.: B13005297
M. Wt: 207.27 g/mol
InChI Key: UXTAITYBQCDCBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction could produce reduced pyrrole derivatives.

Scientific Research Applications

Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of organic materials and natural products.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11-8-7-10(13-11)9-5-3-4-6-9/h7-9,13H,2-6H2,1H3

InChI Key

UXTAITYBQCDCBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2CCCC2

Origin of Product

United States

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